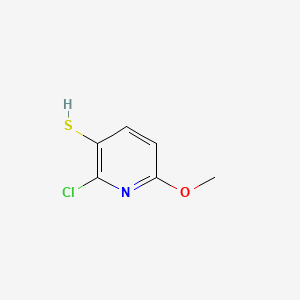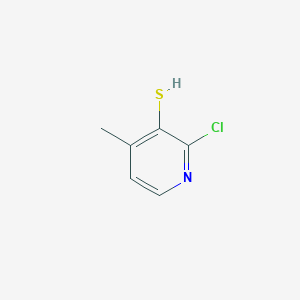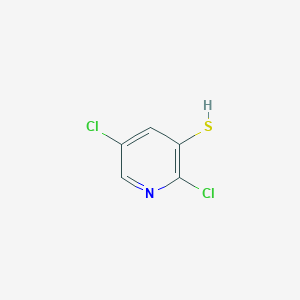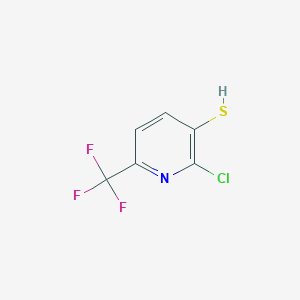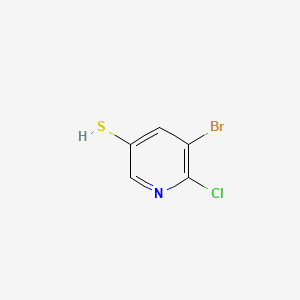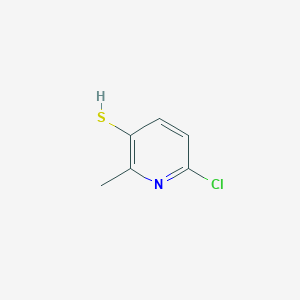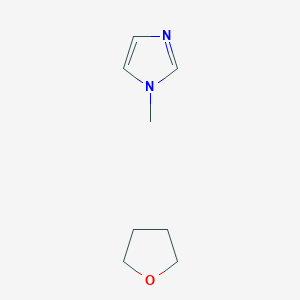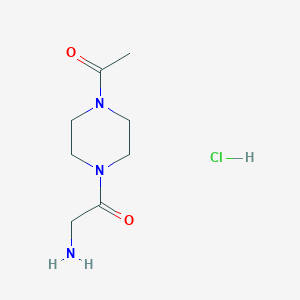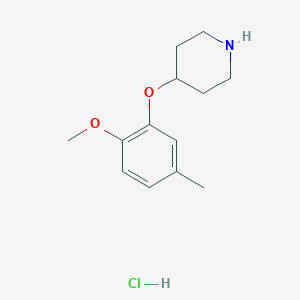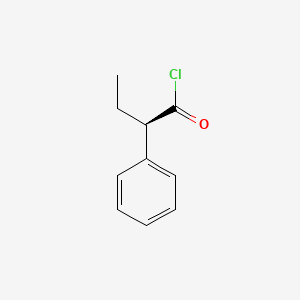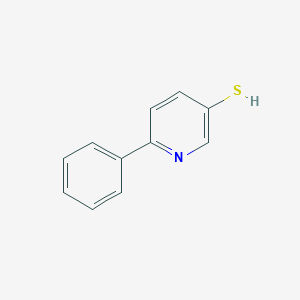
6-Phenylpyridine-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 6-position and a thiol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-phenylpyridine with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of elemental sulfur in a nucleophilic substitution reaction with a suitable pyridine derivative .
Industrial Production Methods
Industrial production of 6-Phenylpyridine-3-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
6-Phenylpyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-Phenylpyridine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and photonic properties.
作用機序
The mechanism of action of 6-Phenylpyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
類似化合物との比較
Similar Compounds
2-Mercapto-6-phenylpyridine: Similar structure but with the thiol group at the 2-position.
6-Phenylpyridine-2-thiol: Another isomer with the thiol group at the 2-position.
Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole ring, exhibiting different pharmacological properties.
Uniqueness
6-Phenylpyridine-3-thiol is unique due to the specific positioning of the thiol group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
6-phenylpyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWTJCCPMXBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
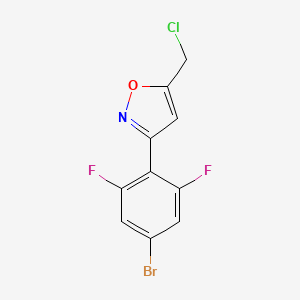
![[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226113.png)
![1-[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226114.png)

